Lipophilicity Differential: N-Methyl vs. N-Ethyl Tetrahydroquinoline-3-Carboxylates
The target compound (N-methyl) displays a calculated LogP of 2.9977, compared to LogP 3.3878 for its direct N-ethyl analog (CAS 1105190-31-5), yielding a ΔLogP of −0.39 that places the N-methyl derivative closer to the CNS-optimal Lipinski range while preserving an identical TPSA of 46.61 Ų . In CNS-oriented programs where LogP 1–3 is desirable, the N-methyl analog avoids the excessive lipophilicity that can drive off-target binding and metabolic instability .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.9977 |
| Comparator Or Baseline | Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 1105190-31-5): LogP 3.3878 |
| Quantified Difference | ΔLogP = −0.39 (target compound is less lipophilic) |
| Conditions | In silico prediction, consistent across vendor-reported data |
Why This Matters
A lipophilicity difference of ~0.4 LogP units can translate into a measurable shift in membrane permeability, plasma protein binding, and metabolic clearance, directly influencing the selection of a lead scaffold for oral or CNS-targeted programs.
